Product packaging for Cyclobutane malonyl peroxide(Cat. No.:CAS No. 34867-87-3)

Cyclobutane malonyl peroxide

Cat. No.: B1488090
CAS No.: 34867-87-3
M. Wt: 142.11 g/mol
InChI Key: BSQQTMMSCSSKST-UHFFFAOYSA-N
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Description

Cyclobutane malonyl peroxide (CAS 34867-87-3) is a high-purity organic peroxide reagent valued in synthetic chemistry for its role as a source of reactive oxygen species and its utility in metal-free transformations. This compound, with the molecular formula C 6 H 6 O 4 and a molecular weight of 142.11 g/mol, is a versatile building block for constructing complex molecules. A primary application of this compound is in the metal-free syn-dihydroxylation of alkenes . In this reaction, it efficiently converts alkenes to 1,2-diols with high syn-selectivity, ranging from 3:1 to over 50:1, without the need for metal catalysts . The mechanism, supported by isotopic labeling studies, involves the formation of a cyclic intermediate that collapses to yield the syn-diol product upon alkaline hydrolysis, providing yields from 30% to 84% . Beyond dihydroxylation, its research utility has been expanded into photocatalytic synthesis . It serves as a precursor in the synthesis of complex γ-lactones—structures prominent in biologically active natural products—via a decarboxylative radical pathway . Under photoredox catalysis, the peroxide's O-O bond cleaves, extruding CO 2 and generating a radical species that adds across olefins like styrene, leading to lactonization and granting access to intricate spirocyclic frameworks . Furthermore, this compound participates in [5+2] cycloaddition reactions with enol ethers, enabling C-O coupling that bypasses traditional Rubottom oxidation and leads to α-acyloxyketones . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4 B1488090 Cyclobutane malonyl peroxide CAS No. 34867-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dioxaspiro[3.4]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQQTMMSCSSKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)OOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclobutane Malonyl Peroxide and Analogues

Established Synthetic Pathways for Cyclobutane (B1203170) Malonyl Peroxide

The primary and most direct established method for the synthesis of cyclobutane malonyl peroxide involves a one-step process starting from the commercially available cyclobutane-1,1-dicarboxylic acid. This approach has been reported as an effective route to the desired cyclic peroxide. nih.govacs.org

The synthesis of a related analogue, cyclopropane (B1198618) malonyl peroxide, has been achieved in an 85% yield through the reaction of diethyl cyclopropane-1,1-dicarboxylate with a urea-hydrogen peroxide complex in the presence of methanesulfonic acid. scispace.com This suggests a similar acid-catalyzed cyclization of the dicarboxylic acid with a hydrogen peroxide source is a viable pathway for these strained ring systems. While the specific yield for the cyclobutane derivative is not detailed in the available literature, the methodology provides a foundational approach for its preparation.

A general principle for the formation of cyclic diacyl peroxides involves the reaction of the corresponding dicarboxylic acid with a peroxide source under acidic conditions, which facilitates the dehydration and subsequent cyclization to form the peroxide ring.

Synthesis of Spirocyclic Malonyl Peroxide Derivatives

The synthesis of spirocyclic malonyl peroxide derivatives represents a greater synthetic challenge, and specific examples within the scientific literature are scarce. However, general strategies for the formation of spirocycles and other spirocyclic peroxides can provide insight into potential synthetic routes.

One plausible approach involves the use of a spirocyclic dicarboxylic acid as a precursor, which could then undergo a cyclization reaction with a peroxide source, analogous to the synthesis of the parent this compound. For instance, the synthesis of spiro[4.4]nonane-1,6-dione has been documented, and its dicarboxylic acid analogue could potentially serve as a starting material. nih.gov

Another potential route could involve the reaction of 1,1-dihydroperoxycycloalkanes with other reagents to form spirocyclic structures containing peroxide linkages. For example, the three-component condensation of 1,1-dihydroperoxycycloalkanes with formaldehyde (B43269) and α,ω-diols has been shown to produce spirocyclic 12-, 14-, 15-, and 17-membered diperoxides in good yields. mdpi.com While not malonyl peroxides, this demonstrates the feasibility of constructing spirocyclic systems incorporating peroxide bonds from acyclic precursors.

Preparation of Doubled Cyclic Diacyl Peroxides

The synthetic sequence for this doubled cyclic diacyl peroxide is as follows:

Alkylation: Diethyl methylmalonate is alkylated with dibromobutane using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) to form the corresponding tetraester. This initial step proceeds in nearly quantitative yield. mdpi.com

Hydrolysis: The resulting tetraester undergoes base-catalyzed hydrolysis to yield the tetra-acid. mdpi.com

Cyclization: The final step involves the cyclization of the tetra-acid to form the doubled cyclic diacyl peroxide. mdpi.com

This multi-step approach demonstrates a viable strategy for linking two cyclic diacyl peroxide units, creating a more complex molecular architecture.

Optimization and Scale-Up Considerations in Synthesis

Key Optimization Parameters:

Reagent Stoichiometry: Fine-tuning the molar ratios of the dicarboxylic acid, peroxide source, and any catalysts is crucial to maximize yield and minimize side reactions.

Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of reactants and products, and ease of product isolation.

Temperature and Reaction Time: These parameters are critical for controlling the reaction kinetics and preventing decomposition of the thermally sensitive peroxide products.

Catalyst Screening: For acid-catalyzed reactions, screening different acids and their concentrations can lead to improved efficiency and selectivity.

Scale-Up Challenges and Strategies:

Thermal Management: Peroxide syntheses are often exothermic. Effective heat dissipation is a primary concern during scale-up to prevent thermal runaway and decomposition. The decreasing surface-area-to-volume ratio in larger reactors exacerbates this issue. catsci.com

Mixing and Mass Transfer: Ensuring efficient mixing is vital for maintaining uniform temperature and concentration profiles throughout the reactor, which is more challenging on a larger scale.

Safety Protocols: Due to the potential for explosive decomposition, robust safety measures are paramount. This includes the use of appropriate reactor materials, pressure relief systems, and remote operation capabilities.

Downstream Processing: The isolation and purification of the peroxide product must be designed to handle potentially unstable materials. Techniques that minimize thermal stress, such as crystallization at low temperatures, are often preferred.

Process Intensification: The use of continuous flow reactors can offer significant advantages for the synthesis of hazardous compounds like organic peroxides. Flow chemistry allows for better control of reaction parameters, improved heat transfer, and smaller reaction volumes at any given time, thereby enhancing safety and often improving yield and purity. dechema.de

The development of efficient and scalable methods for cyclic peroxides is an ongoing area of research. semanticscholar.org The application of green chemistry principles, such as the use of safer solvents and catalysts, is also an important consideration for the sustainable production of these compounds. polymtl.ca

Mechanistic Investigations of Cyclobutane Malonyl Peroxide Reactivity

Radical Pathways Initiated by Peroxide Bond Cleavage

The inherent weakness of the peroxide bond in cyclobutane (B1203170) malonyl peroxide makes it susceptible to cleavage, initiating a cascade of radical reactions. This homolytic scission is a key step in many of its transformations.

Cyclobutane malonyl peroxide can undergo single-electron reduction, leading to the formation of a radical anion which subsequently fragments to produce carbon-centered radicals. This process is often facilitated by reducing agents or photoredox catalysis. The resulting carbon-centered radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including ring-opening of the cyclobutane moiety. rsc.org The high strain energy of the cyclobutane ring provides a thermodynamic driving force for such ring-opening reactions, leading to the formation of linear aliphatic compounds. rsc.org The generation of these radical species is a pivotal step that dictates the subsequent reaction pathways and product distributions.

Following the initial formation of radical intermediates, decarboxylation is a common subsequent step. acs.org The loss of carbon dioxide is an entropically favorable process that drives the reaction forward. In the context of malonyl peroxides, this can lead to the formation of α-lactone intermediates. acs.org The decarboxylation process can be influenced by various factors, including the presence of photocatalysts or redox-active cocatalysts, which can facilitate the hydrodecarboxylation of the carboxylic acid derivatives. organic-chemistry.org

Once radical pairs are generated, they are transiently held within a "solvent cage". nih.govprinceton.edu Within this cage, the radicals can either recombine or diffuse apart into the bulk solution. nih.gov The efficiency of this "in-cage" recombination competes with cage escape. Factors such as solvent viscosity can influence the lifetime of the solvent cage and, consequently, the probability of recombination. princeton.edu For cyclic precursors, radical recombination can be sufficiently fast to transfer stereochemical information from the starting material to the product. nih.gov This phenomenon is controlled by proximity and dynamics rather than significant activation barriers. nih.gov

Ionic and Concerted Mechanisms in Oxidative Transformations

Beyond radical pathways, this compound can also react through ionic and concerted mechanisms, particularly in oxidative transformations of alkenes. For instance, in the dihydroxylation of alkenes, a proposed mechanism involves the formation of a dioxonium (B1252973) intermediate. nih.govacs.orgorganic-chemistry.org This is supported by oxygen-labeling studies. nih.govacs.orgorganic-chemistry.org Similarly, in oxyamination reactions, the peroxide reacts with an alkene to form a syn-dioxonium intermediate, which is then intercepted by a nitrogen nucleophile in an SN2-like process. acs.org The involvement of these ionic intermediates is crucial for explaining the observed stereoselectivities in these reactions.

Stereochemical Control and Selectivity in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its utility in organic synthesis. rijournals.com In the metal-free dihydroxylation of 1,2-disubstituted alkenes, the reaction proceeds with syn-selectivity. nih.govacs.org This stereochemical preference is explained by the proposed mechanism involving the aforementioned dioxonium intermediate. nih.govacs.org In contrast, oxyamination reactions can be tuned to yield either syn- or anti-products depending on the choice of nitrogen nucleophile and subsequent reaction conditions. acs.org The initial attack on the alkene leads to a syn-dioxonium intermediate, and subsequent nucleophilic attack dictates the final stereochemistry. acs.org This ability to control the stereochemical outcome is a significant advantage of using this reagent.

Influences of Solvent Systems on Reaction Mechanisms

The solvent system can exert a significant influence on the reaction mechanism of this compound. For instance, the presence of water is crucial for the dihydroxylation of alkenes. nih.gov The reaction is typically carried out in a chloroform (B151607) solution in the presence of one equivalent of water. nih.govacs.org In radical reactions, the viscosity of the solvent can affect the dynamics of the radical cage effect, thereby influencing the product distribution. nih.gov The choice of solvent can also impact the stability of ionic intermediates and transition states, thus altering the reaction rate and selectivity.

Data Tables

Table 1: Stereoselectivity in the Dihydroxylation of Alkenes with this compound nih.govacs.org

AlkeneDiol ProductDiastereomeric Ratio (syn:anti)
trans-Stilbene1,2-Diphenyl-1,2-ethanediol>50:1
cis-Stilbene1,2-Diphenyl-1,2-ethanediol3:1
Indenecis-1,2-Indandiol>50:1

Table 2: Control of Stereoselectivity in Oxyamination Reactions acs.org

Alkene SubstrateNitrogen NucleophileProductStereochemical Outcome
trans-StilbeneO-tert-butyl-N-tosylcarbamateOxyaminated productanti
trans-StilbeneO-methyl-N-tosyl carbamate (B1207046) (followed by acid treatment)Oxyaminated productsyn

Photoinduced Activation Mechanisms

The photoinduced activation of this compound involves the absorption of light, leading to the formation of reactive intermediates. While specific detailed studies on the photochemistry of this compound are not extensively documented, the behavior of analogous cyclic diacyl peroxides and related compounds provides significant insight into the likely mechanisms. The primary photochemical processes are believed to involve homolytic cleavage of the peroxide bond and subsequent decarboxylation.

One of the key proposed photoinduced pathways for malonyl peroxides is photodecarboxylation, which leads to the formation of an α-lactone intermediate. This process is initiated by the absorption of UV light, which excites the peroxide molecule and facilitates the cleavage of the O-O bond and the subsequent loss of two molecules of carbon dioxide. The resulting highly strained α-lactone is a reactive species that can participate in various subsequent reactions.

The general mechanism can be conceptualized as follows:

Excitation: The this compound molecule absorbs a photon, leading to an electronically excited state.

Homolytic O-O Bond Cleavage: In the excited state, the weak peroxide bond undergoes homolysis, generating a diradical species.

Decarboxylation: The diradical rapidly undergoes decarboxylation, releasing two molecules of carbon dioxide.

Formation of α-Lactone: The resulting organic fragment rearranges to form a highly reactive cyclobutane-fused α-lactone.

The photochemistry of cyclobutanes themselves can also play a role, potentially leading to ring-opening or rearrangement reactions under UV irradiation. However, the presence of the peroxide moiety is expected to dominate the photochemical behavior due to the lability of the O-O bond.

Further research into the direct photolysis of this compound is necessary to fully elucidate the quantum yields, the exact nature of the excited states involved, and the full spectrum of photoproducts.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of organic peroxides is a well-studied area, and the pathways for cyclic diacyl peroxides like this compound are generally understood to proceed through radical intermediates. The strained cyclobutane ring fused to the peroxide ring is expected to influence the decomposition kinetics.

The primary step in the thermal decomposition is the homolytic cleavage of the peroxide O-O bond, which is the weakest bond in the molecule. This initiation step produces a diradical intermediate. This diradical can then undergo several competing reaction pathways, including decarboxylation and fragmentation of the cyclobutane ring.

A plausible decomposition pathway involves the following steps:

Initiation: Homolytic cleavage of the O-O bond to form a diradical.

Decarboxylation: The diradical loses two molecules of carbon dioxide to yield a cyclobutane-1,1-diyl diradical.

Ring Fragmentation/Rearrangement: The highly energetic cyclobutane-1,1-diyl diradical can undergo various transformations. A likely pathway is the fragmentation of the cyclobutane ring to yield stable alkenes, such as ethylene.

The decomposition rate is highly dependent on temperature and the solvent used. In general, the decomposition is expected to follow first-order kinetics, particularly in dilute solutions where bimolecular reactions are less likely.

Table 1: Postulated Intermediates and Products in the Decomposition of this compound

Decomposition Method Postulated Key Intermediates Potential Final Products
Photoinduced ActivationExcited State Peroxide, Diradicals, Cyclobutane-fused α-lactoneCarbon Dioxide, Alkenes (from α-lactone decomposition)
Thermal DecompositionDiradicals, Cyclobutane-1,1-diyl diradicalCarbon Dioxide, Ethylene, other small alkenes

It is important to note that the actual product distribution can be complex and may be influenced by the specific reaction conditions, including the presence of radical traps or other reactive species.

Reactivity and Transformations Mediated by Cyclobutane Malonyl Peroxide

Oxyfunctionalization Reactions

Cyclobutane (B1203170) malonyl peroxide facilitates a range of oxyfunctionalization reactions, including the addition of two oxygen atoms (dihydroxylation, dioxygenation), or one oxygen and one nitrogen atom (oxyamination) across a double bond, as well as the oxidation of aromatic rings.

Depending on the structure of the starting alkene, alternative reaction pathways can occur, leading to dioxygenated products such as allylic alcohols and γ-lactones. nih.govacs.org

A key feature of dihydroxylation mediated by cyclobutane malonyl peroxide is its diastereoselectivity. For 1,2-disubstituted alkenes, the reaction proceeds with a notable preference for syn-dihydroxylation. nih.govacs.org The level of selectivity is substrate-dependent, with syn:anti diastereomeric ratios ranging from 3:1 to as high as 50:1. nih.govacs.org This stereochemical outcome is a result of the proposed reaction mechanism, which involves a concerted or near-concerted addition of the peroxide to the alkene. nih.gov

The table below summarizes the dihydroxylation of various alkenes using this compound, highlighting the yields and selectivity.

Alkene SubstrateProductYield (%)Diastereomeric Ratio (syn:anti)
trans-Stilbene1,2-Diphenylethane-1,2-diol79>50:1
cis-Stilbene1,2-Diphenylethane-1,2-diol603:1
IndeneIndane-1,2-diol77>50:1
4-Methylstyrene1-(p-tolyl)ethane-1,2-diol84N/A

The dihydroxylation of alkenes using this compound is a metal-free process. nih.govacs.orgcardiff.ac.uk This represents a significant advantage over classical dihydroxylation methods that rely on stoichiometric or catalytic amounts of toxic and expensive heavy metals, such as osmium (e.g., osmium tetroxide) or manganese (e.g., potassium permanganate). The metal-free conditions are milder and avoid the generation of heavy metal waste, making the procedure more environmentally benign and suitable for applications where metal contamination is a concern. organic-chemistry.org The reaction proceeds via a proposed dioxolane intermediate, which is then hydrolyzed to the diol. cardiff.ac.uk

Malonoyl peroxides, including the cyclobutane derivative, are effective reagents for the intermolecular oxyamination of alkenes. acs.orgnih.govresearchgate.net This transformation introduces both an oxygen and a nitrogen functionality across the double bond in a single operation. The reaction is typically carried out by reacting the alkene and the peroxide in the presence of a suitable nitrogen nucleophile. nih.gov

The stereochemical outcome of the oxyamination reaction can be controlled to selectively produce either syn or anti β-amino alcohol derivatives. acs.orgnih.govnih.gov The selectivity is determined by the choice of the nitrogen nucleophile and the subsequent reaction conditions. acs.orgnih.gov

Syn-Oxyamination: A formal syn-oxyamination can be achieved in a two-step sequence. First, an anti-oxyaminated intermediate is prepared using a nucleophile like O-methyl-N-tosyl carbamate (B1207046). acs.orgnih.gov Subsequent treatment of this isolated product with an acid, such as trifluoroacetic acid, promotes a cyclization reaction that inverts the stereochemistry at the carbon bearing the oxygen substituent, leading to the thermodynamically favored syn-oxyaminated product in yields up to 77%. acs.orgnih.govnih.gov

The table below illustrates the selective oxyamination of trans-stilbene.

Nitrogen NucleophileConditionsMajor Product DiastereomerYield (%)
O-tert-Butyl-N-tosylcarbamateDirect reactionanti99
O-Methyl-N-tosylcarbamate1. Direct reaction 2. Trifluoroacetic acidsyn77 (over two steps)

In addition to reacting with alkenes, malonoyl peroxides are effective reagents for the oxidation and hydroxylation of aromatic compounds. researchgate.netresearchgate.netmdpi.com This transformation allows for the direct introduction of a hydroxyl group onto an aromatic ring, converting a C-H bond into a C-O bond. This provides a method for synthesizing phenols from simple arenes under metal-free conditions. mdpi.com

Alkene Oxyamination

Carbon-Oxygen Bond Formation

The inherent reactivity of this compound facilitates the formation of carbon-oxygen (C-O) bonds with a range of substrates. These transformations are valuable for introducing oxygen-containing functional groups into organic molecules.

This compound and related cyclic diacyl peroxides are effective reagents for the oxidative C-O coupling with nucleophilic carbon species such as enol ethers and 1,3-dicarbonyl compounds. These reactions typically proceed with high atom efficiency, affording α-acyloxy derivatives. researchgate.net

In reactions with enol ethers, malonyl peroxides function as both oxidants and coupling partners. researchgate.net The process can bypass the traditional Rubottom hydroxylation pathway, leading instead to a selective oxidative C-O coupling. acs.org Research has shown that this transformation can proceed via a [5+2] cycloaddition as a key step. researchgate.netacs.org When silyl (B83357) enol ethers are used as substrates, the coupling reaction yields α-acyloxyketones that also contain a free carboxylic acid group, providing a route to multifunctional molecules from simple ketones in a one-pot procedure. acs.org

The oxidative acyloxylation extends to 1,3-dicarbonyl compounds, also known as active methylene (B1212753) compounds. nih.govmdpi.com These substrates, which exist in equilibrium with their enol tautomers, can be effectively functionalized at the α-position. mdpi.com Lanthanide catalysts have been shown to promote the oxyfunctionalization of 1,3-diketones, acetoacetic esters, and malonates through oxidative C-O coupling with malonyl peroxides. semanticscholar.org The proposed mechanism involves the lanthanide ion acting as a Lewis acid to activate the enol form of the 1,3-dicarbonyl substrate, facilitating a nucleophilic substitution on the peroxide oxygen. wordalchemytranslation.com

Table 1: Oxidative C-O Coupling Reactions with Malonyl Peroxides

Substrate TypeReagentProductKey Features
Silyl Enol EthersThis compoundα-AcyloxyketonesSelective C-O coupling, bypasses Rubottom oxidation. acs.org
Enol EthersMalonyl Peroxidesα-Acyloxy DerivativesProceeds via [5+2] cycloaddition. researchgate.net
1,3-DiketonesMalonyl Peroxidesα-Acyloxy-1,3-diketonesCan be catalyzed by Lanthanides. semanticscholar.org
Acetoacetic EstersMalonyl Peroxidesα-Acyloxy-β-ketoestersLewis acid activation of the enol. wordalchemytranslation.com

The utility of this compound in C-O bond formation extends to the functionalization of heterocyclic systems and derivatives of monocarbonyl compounds. nih.gov The oxidative acyloxylation of heterocycles provides a direct method for introducing an oxygen-containing substituent, which is a valuable transformation in medicinal and materials chemistry. nih.gov

Similarly, derivatives of monocarbonyl compounds can undergo oxidative functionalization. nih.gov For instance, research has demonstrated a three-component oxidative reaction involving an alkyl ketene (B1206846) dimer, a cyclic diacyl peroxide (such as cyclopropyl (B3062369) malonyl peroxide, a close analog of the cyclobutane variant), and trimethyl orthoformate. nih.gov This reaction constructs a 2'-acyloxy-1,3-dicarbonyl compound, showcasing a method to functionalize the carbon framework derived from the monocarbonyl precursor. nih.gov The proposed mechanism involves the initial nucleophilic attack of the alkyl ketene dimer's C=C double bond on the cyclic peroxide, forming an unstable intermediate that is subsequently intercepted by the nucleophile (trimethyl orthoformate or methanol (B129727) generated in situ). nih.gov

Ring Expansion and Rearrangement Reactions

The strained four-membered ring of cyclobutane derivatives makes them susceptible to ring expansion and rearrangement reactions, often driven by the release of ring strain. This compound and its reaction products can undergo such transformations.

While this compound is primarily used as an oxygenation agent, its reaction with certain alkenes can lead to alternative products like γ-lactones, which implies a rearrangement process is occurring alongside the primary reaction. nih.govnih.gov The formation of these products is dependent on the structure of the starting alkene. nih.gov

The chemistry of peroxides, in general, is rich with rearrangement reactions, such as the Baeyer-Villiger, Criegee, and Kornblum-DeLaMare rearrangements. nih.gov These reactions typically involve the migration of a carbon group to an electron-deficient oxygen atom following the cleavage of the peroxide bond. nih.gov For example, the Kornblum-DeLaMare rearrangement describes the base-induced transformation of endoperoxides into γ-hydroxyketones. researchgate.net It is plausible that intermediates or products derived from this compound could undergo similar rearrangements under specific reaction conditions.

Furthermore, related cyclobutane systems are known to undergo oxidative ring expansion. For instance, cyclobutanols can be converted into 1,2-dioxanes through a cobalt-catalyzed reaction with molecular oxygen. acs.org This transformation involves the cleavage of a C-C bond in the cyclobutane ring and the insertion of oxygen, expanding the four-membered ring to a six-membered one. This demonstrates a known reactivity pattern for strained cyclobutane rings, providing a conceptual basis for potential ring-expansion pathways involving this compound itself or its derivatives.

Reactivity with Alkyl Ketene Dimers for 2'-Acyloxy-1,3-Dicarbonyl Compound Formation

The documented reaction utilized 4-butylidene-3-propyloxetan-2-one (B14730785) as the alkyl ketene dimer and cyclopropyl malonoyl peroxide as the cyclic diacyl peroxide. The process is notable as it allows for the formation of 2'-functionalized 1,3-dicarbonyl compounds, a variation from the more common 2-functionalized structures.

The reaction proceeds in the presence of trifluoroacetic acid and trimethyl orthoformate, which acts as a nucleophile to intercept an unstable intermediate. The choice of a suitable nucleophile is critical, as it must be inert towards both the peroxide and the alkyl ketene dimer while being capable of reacting with the reaction intermediate. The transformation was conducted at 120 °C for one hour in a sealed vessel, yielding the target product, 1-(((6-(methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic acid, as a mixture of two diastereomers.

The proposed mechanism suggests that the initial step is a nucleophilic attack of the carbon-carbon double bond of the alkyl ketene dimer on the cyclic diacyl peroxide. This is followed by the interaction of trimethyl orthoformate with the resulting intermediate to form the final product. An interesting aspect of this reaction is the absence of further oxidation of the product by the peroxide, a potential side reaction that was not observed.

The detailed findings from this analogous reaction are summarized in the table below.

Table 1: Three-Component Oxidative Reaction of an Alkyl Ketene Dimer with Cyclopropyl Malonoyl Peroxide

Reactant 1 Reactant 2 Reagents Temperature Time Product Isolated Yield

Applications of Cyclobutane Malonyl Peroxide in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Spirocyclic Lactones

Recent research has demonstrated the utility of cyclobutane (B1203170) malonyl peroxide as a radical precursor for the synthesis of complex spirocyclic γ-lactones. In a novel photocatalytic approach, cyclobutane malonyl peroxide, when reacted with simple activated olefins, yields intricate spirocyclic γ-lactones. The key step in this transformation is the single-electron reduction of the peroxide bond, which leads to the formation of a reactive carbon-centered radical after decarboxylation.

This methodology has been successfully applied to a variety of substrates. For instance, the reaction of this compound with styrene (B11656) derivatives in the presence of a photocatalyst like N-phenylphenothiazine (PTH) in a suitable solvent such as acetonitrile (B52724) (MeCN) or dichloroethane (DCE) provides the corresponding spirocyclic γ-lactone in good yield. The versatility of this method is further highlighted by the successful use of other cyclic malonyl peroxides, such as those derived from cyclopentane (B165970) and cyclohexane, to generate different oxaspiro-lactone structures.

Table 1: Synthesis of Spirocyclic γ-Lactones using this compound and Styrene

Entry Olefin Photocatalyst Solvent Yield (%)
1 Styrene Thioxanthone MeCN Lower
2 Styrene Ir(ppy)₃ MeCN Lower
3 Styrene [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ MeCN Lower
4 Styrene N-phenylphenothiazine (PTH) MeCN Higher
5 Styrene N-phenylphenothiazine (PTH) Toluene Lower
6 Styrene N-phenylphenothiazine (PTH) Dichloroethane (DCE) Higher

Role in Polymer Chemistry

While organic peroxides are a well-established class of compounds in polymer chemistry, the specific applications of this compound in this field are not extensively documented in the available literature. The following sections discuss the general roles of organic peroxides in polymerization, which could theoretically encompass this compound, although specific research to this effect is not presently available.

Organic peroxides are widely used as radical initiators in the synthesis of polymers. The relatively weak O-O bond in peroxides can be cleaved by heat or light to generate highly reactive radicals. These radicals then initiate the polymerization of monomers, such as styrenes, acrylates, and vinyl chlorides, leading to the formation of a wide range of commercially important polymers. The choice of peroxide initiator is crucial as it influences the rate of polymerization and the properties of the resulting polymer. While this is a common application for organic peroxides, no specific studies detailing the use of this compound as a radical polymerization initiator were identified in the conducted searches.

Organic peroxides also play a significant role in the crosslinking of polymers. This process involves the formation of covalent bonds between polymer chains, which enhances the material's mechanical strength, thermal stability, and chemical resistance. The radicals generated from the decomposition of the peroxide can abstract hydrogen atoms from the polymer backbone, creating macroradicals that then combine to form crosslinks. This technique is widely used for materials like polyethylene (B3416737) to improve their properties for various applications. Although this is a common industrial practice for many organic peroxides, the use of this compound for controlled polymerization or crosslinking has not been specifically reported in the available research.

Precursor in Specialized Chemical Transformations for Pharmaceuticals and Agrochemicals

This compound has been identified as an effective reagent for the metal-free dihydroxylation of alkenes. nih.gov This reaction, which typically yields diols, is a fundamental transformation in organic synthesis and can be a key step in the construction of more complex molecules. nih.gov The reaction of this compound with an alkene in the presence of water, followed by alkaline hydrolysis, leads to the corresponding diol. nih.gov For certain alkenes, this process exhibits syn-selectivity. nih.gov

Furthermore, depending on the structure of the starting alkene, alternative reaction pathways can lead to the synthesis of other valuable building blocks, such as allylic alcohols and γ-lactones. nih.gov These structures are prevalent in a wide array of biologically active compounds. While these transformations provide access to molecular scaffolds relevant to the pharmaceutical and agrochemical industries, the direct application of this compound as a precursor in the synthesis of specific, commercially available drugs or pesticides is not detailed in the reviewed literature. The inherent value of cyclobutane derivatives as building blocks for complex molecules is, however, well-recognized in the field of medicinal chemistry. nih.govnih.gov

Table 2: Dihydroxylation of Alkenes using this compound

Alkene Substrate Product Type Diastereoselectivity (syn:anti) Yield (%)
Styrene Diol - High
trans-Stilbene Diol >50:1 High
Indene Diol 10:1 Moderate
1-Phenylcyclohexene Diol 3:1 Moderate

Engineering of Functionalized Materials

The application of this compound in the engineering of functionalized materials is not a topic that is well-documented in the current body of scientific literature. While cyclobutane derivatives, in general, have found applications in materials science, for instance, in the development of stress-responsive polymers, there is no specific mention of this compound being utilized for such purposes. lifechemicals.com The unique reactivity of this compound could potentially be harnessed for the functionalization of material surfaces or the creation of novel polymeric architectures; however, research in this area appears to be limited or not publicly available.

Computational and Theoretical Studies on Cyclobutane Malonyl Peroxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modeling the electronic environment of cyclobutane (B1203170) malonyl peroxide. These ab initio and density functional theory (DFT) methods allow for the precise calculation of molecular geometries, orbital energies, and the potential energy surface of reactions. Such calculations are crucial for understanding the inherent reactivity of the peroxide, particularly the nature of the strained cyclobutane ring fused to the peroxide ring.

The defining feature of any peroxide is the oxygen-oxygen single bond, and its strength is a key determinant of the compound's reactivity and thermal stability. The peroxide bond dissociation energy (BDE) represents the energy required to homolytically cleave this bond, forming two radicals. While a generic O-O bond was traditionally considered to have a BDE of around 34 kcal/mol, modern high-level ab initio calculations have shown that the actual value is highly sensitive to the molecular environment and is often significantly higher. wayne.edu For diacyl peroxides, the BDE is influenced by the stability of the resulting acyloxyl radicals. Computational studies on various peroxides have established a range of BDEs, providing a benchmark for estimating the reactivity of cyclobutane malonyl peroxide. wayne.eduwayne.edu For instance, calculations at the G2 level of theory place the BDE of diacetyl peroxide at approximately 38 kcal/mol. wayne.edu More advanced methods like CBS-APNO and DFT functionals such as M06-2X have been shown to produce O-O bond energies that compare favorably with experimental and high-accuracy G4 calculations. wayne.edu

Table 1: Calculated O-O Bond Dissociation Enthalpies (298 K) for Representative Peroxides
Peroxide CompoundCalculation LevelBond Dissociation Enthalpy (kcal/mol)Reference
Hydrogen Peroxide (HOOH)G250.5 wayne.edu
Methyl Hydroperoxide (CH3OOH)G245.0 wayne.edu
Dimethyl Peroxide (CH3OOCH3)G239.1 wayne.edu
Diacetyl Peroxide (CH3C(O)OOC(O)CH3)G2(MP2)38.0 wayne.edu
Trifluoroperoxyacetic Acid (CF3C(O)OOH)G2(MP2)49.0 wayne.edu
Di(trifluoromethyl) Peroxide (CF3OOCF3)CBS-APNO48.8 wayne.edu

Understanding the mechanism of reactions involving this compound, such as the dihydroxylation of alkenes, requires a detailed map of the reaction's energy landscape. Quantum chemical calculations are employed to locate and characterize the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor governing the reaction rate.

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations are excellent for studying specific points on a potential energy surface (like minima and transition states), molecular dynamics (MD) simulations provide a way to explore reaction pathways over time. By simulating the motion of atoms according to the forces derived from a force field or ab initio calculations (AIMD), MD can reveal complex, multi-step reaction mechanisms and discover previously unknown intermediates or side reactions. nih.gov

For this compound, reactive MD simulations could be used to model its thermal decomposition or its reaction with a substrate like an alkene. researchgate.net These simulations can map the entire reaction network, identifying the sequence of bond-breaking and bond-forming events as they occur. rwth-aachen.de This approach is particularly useful for complex reactions where multiple competing pathways may exist, providing statistical information on the likelihood of each pathway. Accelerated MD techniques can be used to enable the simulation of chemical reactions within accessible timescales, providing a powerful tool for automated mechanism discovery. nih.gov

Mechanistic Elucidation through Isotopic Labeling Studies

Theoretical and computational models are validated and refined through experimental data. Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the case of this compound, studies on its use as a reagent for the dihydroxylation of alkenes have been supported by both deuterium (B1214612) and oxygen labeling experiments. nih.govacs.org

By strategically replacing certain atoms in the peroxide or reactant molecules with their heavier isotopes (e.g., ¹⁸O for oxygen, ²H for hydrogen), researchers can track which atoms are transferred and which bonds are broken or formed. The results of these experiments provide direct evidence that can confirm or refute a computationally proposed mechanism. The strong agreement between the experimental outcomes of isotopic labeling studies and the proposed reaction pathway, which involves a dioxolane intermediate, lends significant credibility to the mechanistic understanding of how this compound functions as an oxidizing agent. cardiff.ac.uknih.gov

Correlation with Spectroscopic Data for Structural and Conformational Analysis

A synergistic approach combining computational chemistry and experimental spectroscopy is essential for the definitive structural and conformational analysis of molecules like this compound. While X-ray crystallography can provide a precise structure in the solid state, the molecule's conformation in the gas phase or in solution may differ. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Cyclobutane Malonyl Peroxide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structural integrity of cyclobutane (B1203170) malonyl peroxide. These techniques probe the molecular structure at the atomic and functional group level, offering unambiguous evidence of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Due to the symmetrical nature of cyclobutane malonyl peroxide, its NMR spectra are expected to be relatively simple.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum would feature signals corresponding to the methylene (B1212753) protons of the cyclobutane ring. The carbon (¹³C) NMR spectrum would show distinct resonances for the carbonyl carbons of the peroxide ring and the carbons of the cyclobutane moiety. While specific data for this compound is not readily available in the surveyed literature, data from its close analog, cyclopropyl (B3062369) malonyl peroxide, provides valuable insight. For the cyclopropyl analog, the four equivalent methylene protons appear as a singlet at δ 2.09 ppm in CDCl₃. The ¹³C NMR spectrum shows the carbonyl carbons at δ 172.3 ppm and the methylene carbons of the cyclopropyl ring at δ 19.9 ppm. mdpi.com A similar pattern is anticipated for the cyclobutane derivative, with shifts characteristic of a four-membered ring system.

Interactive Data Table: Predicted NMR Data for this compound (based on analogous compounds) Click on the headers to sort the data.

NucleusPredicted Chemical Shift (δ) ppmMultiplicityPredicted Assignment
¹H~2.0 - 2.5MultipletCH₂ (cyclobutane ring, β to C=O)
¹H~2.5 - 3.0MultipletCH₂ (cyclobutane ring, α to C=O)
¹³C~170SingletC=O (peroxide ring)
¹³C~40-50SingletQuaternary C (cyclobutane ring)
¹³C~20-30SingletCH₂ (cyclobutane ring)

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be employed to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms, confirming the assignments of the cyclobutane carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the cyclobutane protons to the carbonyl carbons, definitively linking the cyclobutane ring to the malonyl peroxide heterocycle.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the cyclic diacyl peroxide functionality. Analysis of a similar doubled cyclic diacyl peroxide, 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), which contains the same peroxide ring system, revealed strong, distinct carbonyl (C=O) stretching vibrations at approximately 1840 cm⁻¹ and 1796 cm⁻¹. mdpi.com The presence of two bands is due to the symmetric and asymmetric stretching of the coupled carbonyl groups. Additionally, a weaker band corresponding to the peroxide (O-O) bond stretch is typically observed in the 800-900 cm⁻¹ region; for the aforementioned analog, this was noted at 857 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for Cyclic Diacyl Peroxides

Wavenumber (cm⁻¹)IntensityAssignment
~1840StrongC=O Asymmetric Stretch
~1790StrongC=O Symmetric Stretch
~850-900Weak-MediumO-O Stretch

Mass Spectrometry (MS) Techniques (LC-ESI-MS, APCI-MS/MS, MAIV-MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to determine the exact mass of the molecular ion. For a related compound, HRMS analysis via ESI-TOF (Time-of-Flight) successfully identified the sodium adduct ([M+Na]⁺). mdpi.com For this compound, this would allow for the confirmation of its elemental formula (C₇H₈O₄).

Tandem Mass Spectrometry (MS/MS) techniques are crucial for structural elucidation through controlled fragmentation of the parent ion. For cyclic peroxides, which can be unstable, soft ionization techniques are preferred. Studies on related cyclic organic peroxides have shown that the use of ammonium (B1175870) adducts ([M+NH₄]⁺) in chemical ionization can stabilize the molecule, allowing for the detection of the molecular ion adduct. researchgate.netdtic.mil Fragmentation of this adduct would likely involve the characteristic loss of CO₂ or cleavage of the peroxide bond, providing structural confirmation. APCI-MS/MS has also been used to identify organic hydroperoxides by observing a characteristic neutral loss of 51 Da from the [M+NH₄]⁺ adduct. copernicus.org

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and impurities, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. However, the thermal lability of peroxides presents a significant challenge for GC analysis, as they can decompose at the high temperatures of the injector port. google.com Specialized techniques, such as adapting GC parameters to prevent thermal decomposition, may be necessary. researchgate.net For this reason, GC-MS is often more suitable for analyzing the more stable decomposition products of cyclic peroxides rather than the intact molecule itself. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method for the analysis of thermally sensitive compounds like organic peroxides. google.com

Methodology: A reversed-phase HPLC method, likely employing a C8 or C18 column, would be suitable for the separation of this compound. google.comtandfonline.com The mobile phase would typically consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). google.comtandfonline.com

Detection: Detection can be achieved using a UV detector, as the carbonyl groups provide a chromophore. For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS), as discussed in the section above. dtic.mil Other specialized detection methods for organic peroxides include post-column UV irradiation followed by chemiluminescence detection, which is based on the generation and subsequent detection of hydrogen peroxide. nih.govresearchgate.net

Interactive Data Table: Typical HPLC Parameters for Organic Peroxide Analysis

ParameterTypical Condition
ColumnReversed-Phase C8 or C18
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
DetectionUV, Mass Spectrometry (MS), Chemiluminescence
Flow Rate0.5 - 2.0 mL/min

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and quantification of a wide array of chemical compounds, including organic peroxides. nih.gov Its high efficiency, rapid analysis times, and minimal sample consumption make it a valuable tool in analytical chemistry. semanticscholar.org The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

For the analysis of organic peroxides, a microchip-based CE system with an integrated amperometric detector has been shown to be particularly effective. nih.gov This "lab-on-a-chip" approach offers rapid measurements, with analysis times often within 130 seconds, and can achieve detection limits at the micromolar level. nih.gov The separation of different organic peroxides is influenced by factors such as the composition and pH of the background electrolyte, the applied voltage, and the length of the capillary.

In the context of this compound, a CE method would likely employ a fused-silica capillary and a buffered electrolyte solution. The detection could be achieved via indirect UV detection or, more sensitively, through electrochemical detection at a suitable working electrode potential. A key advantage of CE is its ability to separate the parent peroxide from its potential degradation products or impurities, providing a detailed profile of the sample.

ParameterTypical Value/ConditionReference
Instrument Microchip Capillary Electrophoresis System nih.gov
Detector Integrated Amperometric Detector nih.gov
Working Electrode Potential -700 mV (vs. Ag/AgCl) nih.gov
Capillary Fused-Silica semanticscholar.org
Analysis Time < 130 seconds nih.gov
Detection Limit Micromolar (µM) levels nih.gov
Reproducibility (RSD) 0.35 - 3.12% nih.gov

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a sensitive and selective approach for the quantification of electroactive species, including peroxides. nih.govrsc.org These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is proportional to the concentration of the analyte. Amperometry and voltammetry are commonly employed for the detection of peroxides.

The electrochemical detection of peroxides often involves their reduction at a working electrode. For instance, biosensors based on peroxidase-redox polymer-modified electrodes have been developed for the highly selective detection of hydrogen peroxide with nanomolar sensitivity. nih.gov While not directly applied to this compound, the principle can be adapted. A modified electrode, potentially incorporating a catalyst to facilitate the peroxide's reduction, could be used.

The development of an electrochemical sensor for this compound would involve optimizing the electrode material and the experimental conditions, such as the supporting electrolyte and the applied potential. Cyclic voltammetry could be used to study the redox behavior of the peroxide and to determine the optimal detection potential. Subsequently, a more sensitive technique like differential pulse voltammetry or amperometry could be used for quantification.

TechniquePrincipleApplication to this compoundReference
Cyclic Voltammetry Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.Characterization of the redox behavior and determination of the reduction potential. rsc.org
Differential Pulse Voltammetry A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep.Quantitative analysis with improved sensitivity and lower detection limits compared to cyclic voltammetry. rsc.org
Amperometry Measures the electric current resulting from an electrochemical reaction at a constant applied potential.Continuous monitoring and quantification of the peroxide concentration. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for confirming the cyclic structure of this compound and for understanding its stereochemistry.

While the specific crystal structure of this compound is not detailed in the provided search results, the general methodology for such an analysis is well-established. researchgate.netmdpi.com The crystal would be mounted on a diffractometer, and data would be collected at a low temperature to minimize thermal vibrations. The resulting structural data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates.

ParameterDescriptionSignificance for this compoundReference
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal lattice. mdpi.com
Space Group Describes the symmetry of the crystal structure.Provides insight into the packing of the molecules in the crystal. mdpi.com
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.Allows for the determination of bond lengths, bond angles, and torsional angles. nih.gov
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the molecular connectivity and provides information about the strain in the cyclobutane and peroxide rings. researchgate.net

Environmental and Stability Considerations in Organic Peroxide Research

Decomposition Pathways and Stability Profiles of Peroxide Compounds

The stability of an organic peroxide is a critical factor in its handling, storage, and application. The decomposition of these compounds can be initiated by several factors, leading to the formation of various products.

Organic peroxides are known to be sensitive to heat, light, and contamination, which can trigger their decomposition, sometimes with explosive force. hmroyal.comarkema.comunl.edu

Heat: Thermal energy can cause the homolytic cleavage of the weak O-O bond, which has a bond dissociation energy of only 45–50 kcal/mol. wikipedia.org This initiation step generates free radicals that can then participate in a variety of subsequent reactions. The temperature at which a packaged organic peroxide will undergo a self-accelerating decomposition is known as the Self-Accelerating Decomposition Temperature (SADT). wikipedia.orgnouryon.com For many organic peroxides, this decomposition is an exothermic process, meaning it releases heat, which can further accelerate the decomposition rate, potentially leading to a thermal runaway. arkema.comnih.gov Studies on diacyl peroxides, a class to which Cyclobutane (B1203170) malonyl peroxide belongs, indicate that their thermal decomposition leads to the formation of carbonyloxy radicals, which can then undergo decarboxylation. rsc.org

Light: UV light can also provide the energy necessary to break the O-O bond in organic peroxides, leading to their decomposition. sciencemadness.org Photolytic decomposition can generate free radicals, similar to thermal decomposition, and initiate subsequent chemical transformations. rsc.org For instance, the photodecarboxylation of a monomeric malonyl peroxide has been shown to proceed via an α-lactone intermediate. acs.org

Contamination: The presence of contaminants, such as metal salts (e.g., copper, iron), amines, acids, and bases, can significantly accelerate the decomposition of organic peroxides. arkema.com These substances can act as catalysts, lowering the activation energy for the decomposition reaction and leading to a rapid and potentially hazardous release of energy.

FactorInfluence on DecompositionPotential Products
Heat Initiates homolytic cleavage of the O-O bond, can lead to self-accelerating decomposition. wikipedia.orgarkema.comFree radicals, carbonyloxy radicals, carbon dioxide. rsc.org
Light (UV) Provides energy for photolytic cleavage of the O-O bond. sciencemadness.orgFree radicals, α-lactone intermediates. acs.org
Contamination Catalyzes decomposition, often at ambient temperatures. arkema.comVarious, depending on the contaminant and peroxide.

The decomposition of organic peroxides can be intentionally promoted through the use of catalysts. This is a key principle in their application as polymerization initiators. However, unintended catalytic decomposition can be a significant safety hazard. Transition metals and their compounds are well-known catalysts for peroxide decomposition. google.comproakademia.eu For example, the decomposition of hydrogen peroxide is effectively catalyzed by various metals and metal oxides. proakademia.eunouryon.com In the context of diacyl peroxides, the mechanism of decomposition can be influenced by the presence of certain catalysts, potentially altering the product distribution. acs.org For instance, dioxo-compounds have been investigated as catalysts for the decomposition of various peroxides. google.com

Environmental Fate and Transport of Organic Peroxides in Atmospheric and Aquatic Systems

The environmental fate of organic compounds is determined by a combination of their intrinsic properties and the characteristics of the receiving environment. nih.gov For organic peroxides, their reactivity and potential for decomposition are key factors influencing their persistence and transport.

In aquatic systems , the fate of organic peroxides would likely be influenced by hydrolysis and microbial degradation. The presence of microorganisms in soil and water can lead to the enzymatic breakdown of organic pollutants. mdpi.comepa.gov

In the atmosphere , organic peroxides are key reactive intermediates in multiphase processes. acs.orgresearchgate.net They can be formed through gas-phase radical chemistry and act as temporary reservoirs for oxidative radicals. researchgate.net Their atmospheric lifetime is determined by photolysis and reactions with other atmospheric species. researchgate.net The transport of persistent organic pollutants in the atmosphere can occur over long distances, though the high reactivity of peroxides may limit their long-range transport potential. nih.gov

Implications of Peroxide Formation in Atmospheric Chemistry and Aerosol Composition

Organic peroxides play a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). researchgate.netnih.govcopernicus.org SOA are formed from the atmospheric oxidation of volatile organic compounds (VOCs), and organic peroxides are key intermediates and products in these reaction pathways. acs.orgnih.gov

The formation of low-volatility organic peroxides can contribute significantly to the nucleation and growth of atmospheric particles. acs.org For example, organic peroxides have been identified as a major component of SOA formed from the ozonolysis of monoterpenes. researchgate.net These peroxides can be formed through various reaction channels, including the reactions of stabilized Criegee intermediates. researchgate.netnih.gov The presence of organic peroxides in aerosols can influence their physical and chemical properties, as well as their potential health effects. nih.govacs.org They are a source of reactive oxygen species, which can cause oxidative stress in biological systems. nih.gov

Atmospheric ProcessRole of Organic Peroxides
Secondary Organic Aerosol (SOA) Formation Key intermediates and products in the oxidation of VOCs. acs.orgnih.gov
Particle Nucleation and Growth Low-volatility peroxides contribute to new particle formation and growth. acs.org
Aerosol Composition Constitute a significant fraction of SOA mass. researchgate.net
Atmospheric Reactivity Act as reservoirs for oxidative radicals. researchgate.net

Research on Degradation and Detoxification Strategies for Organic Peroxides

Given the hazardous nature of many organic peroxides, research into effective degradation and detoxification strategies is essential. These strategies aim to convert the reactive peroxides into more stable and less harmful substances.

Chemical Degradation: One common method for the disposal of organic peroxides is through controlled chemical decomposition. This can involve dilution with a suitable solvent followed by incineration. arkema.com For some peroxides, treatment with a reducing agent can effectively break down the peroxide bond.

Bioremediation: Bioremediation utilizes microorganisms to break down organic pollutants. mdpi.comepa.govscispace.com This approach is considered an environmentally friendly and cost-effective method for cleaning up contaminated soil and water. mdpi.com While specific studies on the bioremediation of Cyclobutane malonyl peroxide are lacking, research on the bioremediation of other organic contaminants suggests that microbial processes could potentially be adapted for peroxide degradation. The effectiveness of bioremediation depends on factors such as the type of contaminant, the microbial population present, and environmental conditions. scispace.com

Q & A

Q. What are the primary decomposition pathways of cyclobutane malonyl peroxide under thermolysis versus photolysis?

this compound undergoes distinct decomposition pathways depending on the reaction conditions. Thermolysis in protic solvents (e.g., methanol or ethanol) predominantly generates α-alkoxy acids (e.g., α-methoxy acid 3) via solvent trapping of the α-lactone intermediate (2). In contrast, photolysis or thermolysis in non-protic solvents (e.g., benzene) favors α-lactone (2) polymerization to polyester (5) or decarbonylation to 5-nonanone (4). Solvent polarity and hydrogen-bonding capacity critically influence product distribution .

Q. How does solvent choice (protic vs. aprotic) affect the decomposition mechanism of this compound?

In methanol , thermolysis leads to α-methoxy acid 3 (18% yield) due to efficient trapping of the α-lactone intermediate, with minimal solvent-induced decomposition. In ethanol , solvolysis dominates, producing malonic acid derivatives (e.g., acid 11 and ester 7) via radical chain reactions, with reduced α-lactone trapping. Non-protic solvents (e.g., hexane) suppress solvolysis, favoring α-lactone polymerization or decarbonylation. These differences highlight the role of solvent nucleophilicity and radical stability in pathway selection .

Q. What experimental techniques validate the formation of α-lactone intermediates during decomposition?

Control experiments using malonic acid (10) and half-ester (6) confirm that decarboxylation under thermolysis yields acid 11 and ester 7, respectively. The stability of α-alkoxy acids (3) under reaction conditions further supports α-lactone intermediacy. Analytical methods like GC-MS and NMR are critical for tracking product evolution and distinguishing between competing pathways .

Advanced Research Questions

Q. How can contradictions in product distributions between thermolysis and photolysis be resolved?

Discrepancies arise from competing α-lactone-mediated pathways (dominant in photolysis/non-protic solvents) and solvent-induced radical pathways (activated in protic solvents). For example, methanol’s low radical chain activity preserves α-lactone intermediates, while ethanol’s higher reactivity promotes solvolysis. Systematic solvent screening and kinetic isotope effects (e.g., deuterated solvents) can isolate solvent-specific contributions .

Q. What methodological considerations are critical for isolating α-lactone intermediates?

Key steps include:

  • Using non-protic solvents (e.g., benzene) to minimize solvolysis.
  • Employing low temperatures to reduce secondary decarboxylation.
  • Trapping α-lactone with protic nucleophiles (e.g., methanol) to stabilize intermediates as α-alkoxy acids (3).
  • Quenching reactions rapidly to prevent polymerization of α-lactone to polyester (5) .

Q. How do researchers detect and characterize radical intermediates in this compound reactions?

Radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are used to form stable adducts (e.g., TEMPO-malonyl adduct 7), which are identified via HRMS and NMR . Additionally, alkene trapping (e.g., 5-hexen-1-ol) generates ATRA (atom transfer radical addition) products, confirming radical generation during C–Br bond cleavage. These methods distinguish between ionic and radical mechanisms .

Data Analysis and Mechanistic Insights

Q. How do control experiments clarify the decomposition mechanism?

Control studies with malonic acid (10) and half-ester (6) demonstrate that decarboxylation under thermolysis produces acid 11 and ester 7, respectively. The absence of these products in photolysis confirms α-lactone intermediacy. Quantifying CO₂ release (e.g., via gas chromatography) further differentiates decarbonylation from decarboxylation pathways .

Q. What role does solvent viscosity play in stabilizing transient intermediates?

High-viscosity solvents (e.g., glycerol) may slow radical recombination, extending the lifetime of α-lactone intermediates. Conversely, low-viscosity solvents (e.g., ethanol) accelerate radical chain termination, favoring solvolysis. Time-resolved spectroscopy (e.g., transient absorption) can probe intermediate lifetimes under varying solvent conditions .

Advanced Experimental Design

Q. How can isotopic labeling elucidate the decarbonylation pathway?

¹³C-labeled malonyl peroxide can track the fate of carbonyl groups. Detection of ¹³CO via FTIR or mass spectrometry confirms decarbonylation to 5-nonanone (4). Similarly, deuterium labeling at the α-position distinguishes carbene-mediated decarboxylation (yielding 4-nonene) from other pathways .

Q. What strategies mitigate competing side reactions during this compound decomposition?

  • Add radical scavengers (e.g., BHT) to suppress solvent-induced chain reactions.
  • Optimize solvent polarity to stabilize ionic intermediates (e.g., α-lactone).
  • Adjust reaction temperature to favor one pathway (e.g., lower temps for α-lactone trapping) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.